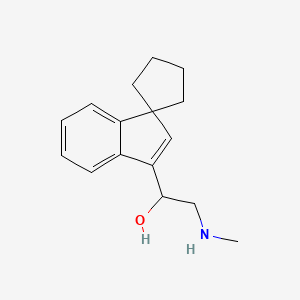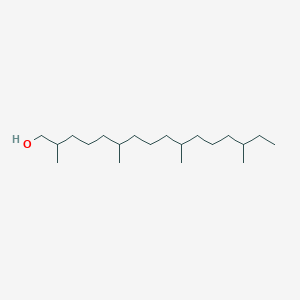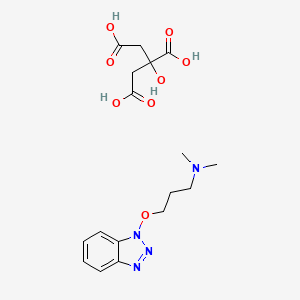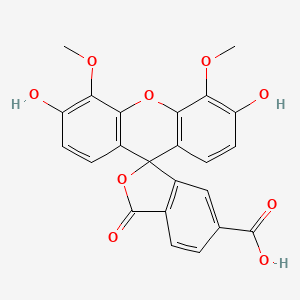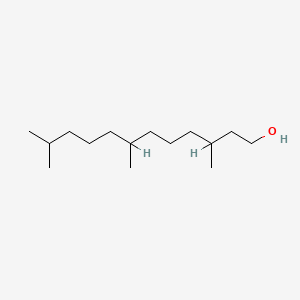
3,7,11-三甲基-1-十二醇
描述
3,7,11-Trimethyl-1-dodecanol, also known as Hexa-hydro-farnesol , is a fatty alcohol that is 1-dodecanol substituted by methyl groups at positions 3, 7, and 11 . It is a metabolite observed in cancer metabolism .
Synthesis Analysis
The synthesis of 3,7,11-Trimethyl-1-dodecanol primarily involves chemical and catalytic hydrogenation methods . In the chemical synthesis method, the target product is usually obtained through the reduction reaction of oxidized fatty alcohol or the corresponding aldehyde . In the catalytic hydrogenation method, elemental hydrogen or hydrogen gas can be used to hydrogenate the corresponding fatty alcohol in the presence of an appropriate catalyst .Molecular Structure Analysis
The molecular formula of 3,7,11-Trimethyl-1-dodecanol is C15H32O . It has a molecular weight of 228.4140 . The structure contains a dodecyl chain with three methyl groups attached .Physical And Chemical Properties Analysis
3,7,11-Trimethyl-1-dodecanol is a fatty alcohol that appears as a colorless to light yellow liquid . It has a lower volatility and a higher boiling point due to the presence of a dodecyl chain with three methyl groups .科学研究应用
Surfactant Synthesis
Hexahydrofarnesol: has been utilized as a bio-sourced alkyl chain for the synthesis of glycoside surfactants. These surfactants exhibit enhanced physicochemical properties due to the unique structure of hexahydrofarnesol. The branched C15 alkyl chain contributes to lower surface tension and a lower Krafft temperature, making these surfactants more effective in various applications, including detergents and emulsifiers .
Aviation Fuel By-product Utilization
As a by-product of the industrial production of farnesane , a sustainable aviation fuel, hexahydrofarnesol represents a valuable resource for creating bio-based products. Its utilization helps in reducing waste and promoting sustainability in the aviation industry .
Physicochemical Property Enhancement
The incorporation of hexahydrofarnesol into surfactants leads to a unique set of properties, such as low sensitivity to temperature and salinity, and the ability to form Winsor III microemulsion systems over a wide range of salinity. These properties are particularly beneficial for applications in enhanced oil recovery and environmental remediation .
Cancer Metabolism Research
Hexahydrofarnesol has been observed as a metabolite in cancer metabolism. This suggests potential applications in cancer research, where understanding the role of such metabolites could lead to new insights into cancer cell biology and therapy .
Industrial Applications
Due to its physicochemical properties, hexahydrofarnesol can serve as a lubricant and emulsifier in various industrial processes. Its antibacterial properties also allow it to be used as an antimicrobial agent in formulations requiring such characteristics .
安全和危害
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
3,7,11-trimethyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPUXESLSOZSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880730 | |
| Record name | 1-dodecanol, 3,7,11-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,11-Trimethyl-1-dodecanol | |
CAS RN |
6750-34-1 | |
| Record name | 3,7,11-Trimethyl-1-dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrofarnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-dodecanol, 3,7,11-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAHYDROFARNESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66J3UW66VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7,11-trimethyldodecan-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

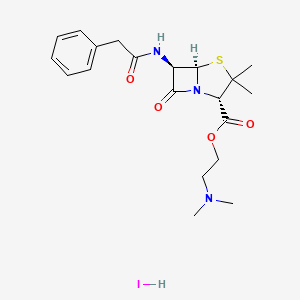
![6-[7-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxy-1-oxoheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1208003.png)
